N,N'-Dimethyl-N-(pyrimidin-5-yl)formimidamide
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Overview
Description
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is an organic compound that belongs to the class of formamidines It is characterized by the presence of a pyrimidine ring substituted at the 5-position with a formimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide typically involves the reaction of pyrimidine derivatives with formimidamide precursors. One common method involves the reaction of pyrimidine-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the pyrimidine ring to form the desired product .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formimidamide group to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar structure but contains a dithiazole ring instead of a pyrimidine ring.
N,N-Dimethyl-N’-(2-(methylsulfonyl)pyrimidin-5-yl)formimidamide: This compound has a methylsulfonyl group at the 2-position of the pyrimidine ring.
Uniqueness
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
193014-40-3 |
---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.1811 |
Synonyms |
Methanimidamide, N,N-dimethyl-N-5-pyrimidinyl-, (E)- (9CI) |
Origin of Product |
United States |
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